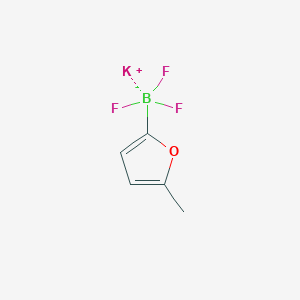

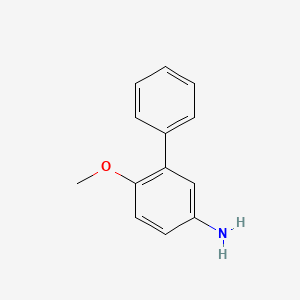

![molecular formula C7H7N3O B1593483 2-Amino-1H-benzo[d]imidazol-5-ol CAS No. 51276-85-8](/img/structure/B1593483.png)

2-Amino-1H-benzo[d]imidazol-5-ol

Descripción general

Descripción

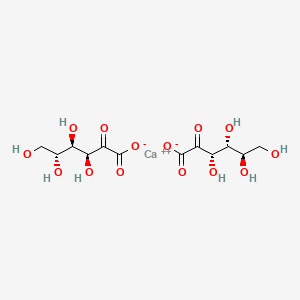

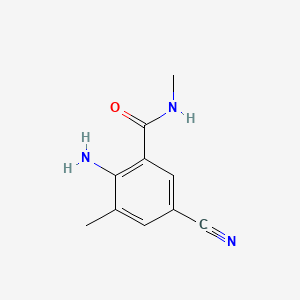

2-Amino-1H-benzo[d]imidazol-5-ol is a small molecule with the linear formula C7H7N3O . It is also known as 5-Hydroxy-2-aminobenzimidazole . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazole compounds are known for their broad range of chemical and biological properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.15 . It is a solid at room temperature . The boiling point is 469°C at 760 mmHg . The compound is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Energetic Material Synthesis

2-Amino-1H-benzo[d]imidazol-5-ol is explored in the synthesis of energetic materials. For example, it's used in the preparation of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, an energetic compound with satisfactory detonation properties, comparing favorably with TNT (Ma, Liu, & Yao, 2014).

Pharmaceutical Synthesis

This compound is a key component in synthesizing various pharmaceuticals. For instance, it's involved in creating benzimidazole derivatives with potent anticancer activity, especially against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Corrosion Inhibition

In the field of materials science, this compound derivatives are investigated as corrosion inhibitors. They show promise in protecting metals like N80 steel in acidic environments, an important aspect in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Agents

This compound is also crucial in synthesizing antimicrobial agents. For example, derivatives of this compound show significant bioactivity against pathogenic fungi and bacteria, suggesting their potential in developing new antimicrobial drugs (Dahiya, 2008).

Anti-Diabetic Agents

Recent studies have explored its role in creating anti-diabetic agents. Novel multifunctional benzimidazoles derived from this compound are reported as potent inhibitors of α-glucosidase, an enzyme targeted in diabetes management (Ali et al., 2022).

Chemosensors

It's also utilized in developing chemosensors. Derivatives of this compound have been designed to detect ions like aluminum in living cells, indicating its usefulness in biological and environmental monitoring (Shree et al., 2019).

Anti-Inflammatory Activity

In pharmacology, derivatives of this compound are synthesized and evaluated for their anti-inflammatory properties, contributing to the development of new anti-inflammatory drugs (Reddy & Saini, 2013).

Antifungal Agents

This compound is instrumental in creating antifungal agents. Studies have shown that its derivatives can be effective against various fungal species, indicating their potential intreating fungal infections (Khabnadideh et al., 2012).

Fluorescent Chemosensors

This compound is used in the synthesis of fluorescent chemosensors. These sensors are capable of detecting specific ions, such as aluminum, offering applications in environmental monitoring and biological research (Jeyanthi et al., 2013).

Synthesis of Peptidomimetics

The compound also plays a role in the synthesis of peptidomimetics, which are molecules mimicking the structure of peptides. These are crucial in the development of new therapeutic agents for various diseases (Skogh et al., 2013).

Antimicrobial Hybrid Molecules

Lastly, it's important in synthesizing hybrid molecules with antimicrobial properties. Such molecules combine the benzimidazole structure with other functional groups to enhance their antimicrobial efficacy (Shruthi et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as blocking or activating receptors, inhibiting enzymes, or interacting with dna .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1H-benzo[d]imidazol-5-ol . For instance, the compound’s stability can be affected by light, oxygen, and temperature . Therefore, it is crucial to control these environmental factors to ensure the compound’s optimal performance.

Propiedades

IUPAC Name |

2-amino-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSYWIPPPFVBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199274 | |

| Record name | 5-Hydroxy-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51276-85-8 | |

| Record name | 5-Hydroxy-2-aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1H-benzimidazol-5-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)